EMDT oxalate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

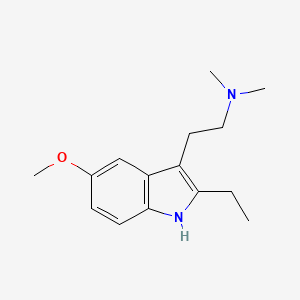

EMDT oxalate is a synthetic compound that belongs to the class of indole derivatives. This compound is structurally related to serotonin, a neurotransmitter that plays a crucial role in regulating mood, cognition, and various physiological processes. The presence of the indole ring in its structure makes it a significant molecule in medicinal chemistry, particularly in the development of drugs targeting serotonin receptors.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of EMDT oxalate typically involves several steps:

Starting Material: The synthesis begins with the preparation of the indole core. This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.

Substitution: The next step involves the introduction of the ethyl and methoxy groups at the 2 and 5 positions of the indole ring, respectively. This can be done through electrophilic aromatic substitution reactions using appropriate reagents.

Amine Introduction: The final step is the introduction of the N,N-dimethylethanamine side chain. This can be achieved through a nucleophilic substitution reaction where the indole derivative reacts with an appropriate alkylating agent, such as N,N-dimethylaminoethyl chloride, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

EMDT oxalate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding indole-3-carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding indoline derivative.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom of the dimethylethanamine side chain, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Alkyl halides, nucleophiles, basic conditions.

Major Products

Oxidation: Indole-3-carboxylic acids.

Reduction: Indoline derivatives.

Substitution: Alkylated indole derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Neuropharmacology

EMDT oxalate acts as a selective 5-HT6 receptor agonist with a Ki value of 16 nM, indicating a strong affinity comparable to serotonin. Activation of the 5-HT6 receptor is associated with enhanced serotonergic neurotransmission, which can improve mood and cognitive functions. Research has shown that this compound exhibits antidepressant-like effects in animal models, suggesting its potential utility in treating mood disorders and cognitive impairments.

2. Oxalate Metabolism

Research indicates that this compound plays a role in oxalate metabolism by interacting with enzymes such as oxalate decarboxylase. This enzyme converts oxalate into less harmful compounds like carbon dioxide and formate, which could be beneficial for patients suffering from hyperoxaluria—a condition characterized by excessive urinary excretion of oxalate that can lead to kidney damage .

Biochemical Properties

1. Mechanism of Action

The compound interacts with the 5-HT6 receptors in the brain and activates adenylate cyclase, leading to increased levels of cyclic adenosine monophosphate (cAMP). This cascade of biochemical reactions influences various signaling pathways associated with mood regulation and cognition.

2. Cellular Effects

This compound modulates cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in oxalate metabolism, influencing the activity of enzymes such as oxalate oxidase and decarboxylase.

Clinical Relevance

1. Oxalate Nephropathy

Case studies have highlighted the relationship between this compound and oxalate nephropathy. For instance, one report described acute kidney injury due to high dietary consumption of oxalate-rich foods leading to acute tubular injury and calcium oxalate crystal deposition in a patient with chronic kidney disease. This emphasizes the importance of monitoring oxalate levels in patients receiving treatments that may influence their metabolism .

2. Systemic Sclerosis

Another study reported cases of biopsy-proven oxalate nephropathy among patients with systemic sclerosis who exhibited gastrointestinal dysmotility and malabsorption, resulting in increased absorption of dietary oxalates. This highlights the need for careful dietary management and monitoring in at-risk populations .

Research Findings

Recent research has focused on various aspects of this compound:

Mecanismo De Acción

The mechanism of action of EMDT oxalate involves its interaction with serotonin receptors, particularly the 5-HT7 receptor. The compound binds to the receptor and modulates its activity, leading to changes in intracellular signaling pathways. This can result in altered neurotransmitter release, changes in neuronal excitability, and modulation of mood and cognitive functions.

Comparación Con Compuestos Similares

Similar Compounds

Serotonin (5-hydroxytryptamine): A naturally occurring neurotransmitter with a similar indole structure.

Sumatriptan: A 5-HT1D/1F receptor agonist used in the treatment of migraines.

Risperidone: A 5-HT2 receptor antagonist used in the treatment of psychosis.

Ondansetron: A 5-HT3 receptor antagonist used in the treatment of nausea and vomiting.

Uniqueness

EMDT oxalate is unique due to its specific substitution pattern on the indole ring and the presence of the N,N-dimethylethanamine side chain. This unique structure allows it to interact selectively with the 5-HT7 receptor, making it a valuable compound in the study of serotonin receptor pharmacology and the development of new therapeutic agents.

Propiedades

Fórmula molecular |

C15H22N2O |

|---|---|

Peso molecular |

246.35 g/mol |

Nombre IUPAC |

2-(2-ethyl-5-methoxy-1H-indol-3-yl)-N,N-dimethylethanamine |

InChI |

InChI=1S/C15H22N2O/c1-5-14-12(8-9-17(2)3)13-10-11(18-4)6-7-15(13)16-14/h6-7,10,16H,5,8-9H2,1-4H3 |

Clave InChI |

ZEYRDXUWJDGTLD-UHFFFAOYSA-N |

SMILES canónico |

CCC1=C(C2=C(N1)C=CC(=C2)OC)CCN(C)C |

Sinónimos |

2-ethyl-5-methoxy-N,N-dimethyltryptamine 2-ethyl-MeOdiMeT |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.